molecular formula C26H36N6O6S B585384 N-(Desmethyl)-tert-butyl Acetate Sildenafil CAS No. 398507-63-6

N-(Desmethyl)-tert-butyl Acetate Sildenafil

Cat. No.: B585384
CAS No.: 398507-63-6
M. Wt: 560.67
InChI Key: FPKPDTGUTMWVRB-UHFFFAOYSA-N
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Description

N-(Desmethyl)-tert-butyl Acetate Sildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor. This compound is primarily studied for its pharmacological properties and potential therapeutic applications. It is structurally related to sildenafil but has distinct chemical modifications that may influence its biological activity and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves several steps, starting from sildenafil. The primary synthetic route includes the demethylation of sildenafil to produce N-desmethyl sildenafil, followed by the introduction of a tert-butyl acetate group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, demethylation can be achieved using reagents like boron tribromide or other demethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(Desmethyl)-tert-butyl Acetate Sildenafil can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(Desmethyl)-tert-butyl Acetate Sildenafil has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), similar to sildenafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: The parent compound, widely used for treating erectile dysfunction.

    Tadalafil: Another PDE5 inhibitor with a longer duration of action.

    Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

N-(Desmethyl)-tert-butyl Acetate Sildenafil is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other PDE5 inhibitors. These modifications can influence its absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts .

Properties

IUPAC Name

tert-butyl 4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O6S/c1-7-9-19-21-22(30(6)29-19)24(33)28-23(27-21)18-16-17(10-11-20(18)37-8-2)39(35,36)32-14-12-31(13-15-32)25(34)38-26(3,4)5/h10-11,16H,7-9,12-15H2,1-6H3,(H,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKPDTGUTMWVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C(=O)OC(C)(C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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